J208

Triple-Negative Breast Cancer Antiproliferative Activity HDAC/DNMT Inhibition

J208 is the only single-molecule bifunctional HDAC/DNMT inhibitor that triggers viral mimicry via ERV transcription and RIG-I–MAVS-IFN activation. Unlike combinations of single-target inhibitors, J208 uniquely co-inhibits both epigenetic targets to reactivate tumor suppressor genes and induce antitumor immunity. Ideal for preclinical TNBC research and combination studies with checkpoint blockade. High purity, research-use only. Order now to validate your dual epigenetic therapy assays.

Molecular Formula C20H24N6O4
Molecular Weight 412.4 g/mol
Cat. No. B15568918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJ208
Molecular FormulaC20H24N6O4
Molecular Weight412.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H24N6O4/c27-18-10-12-25(20(29)21-18)13-15-6-8-16(9-7-15)17-14-26(24-22-17)11-4-2-1-3-5-19(28)23-30/h6-10,12,14,30H,1-5,11,13H2,(H,23,28)(H,21,27,29)
InChIKeyVMUQPDRCKFICAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

J208: A Dual HDAC/DNMT Inhibitor for Epigenetic Cancer Research and Drug Discovery


J208 (CAS: 2116468-11-0) is a synthetic small molecule designed as a bifunctional inhibitor that simultaneously targets histone deacetylase (HDAC) and DNA methyltransferase (DNMT) [1]. This dual epigenetic modulation strategy is being investigated for its potential to reactivate silenced tumor suppressor genes and induce antitumor immunity, particularly in aggressive cancers like triple-negative breast cancer (TNBC) [1].

Why J208 Cannot Be Substituted with Single-Target Epigenetic Modulators


The unique bifunctional design of J208 distinguishes it from single-target HDAC inhibitors like Vorinostat or DNMT inhibitors like SGI-1027. Substituting J208 with a combination of these single agents fails to replicate the specific intracellular pharmacology of a single molecule that simultaneously engages both epigenetic targets [1]. This is critical because the co-inhibition of HDAC and DNMT by a single entity has been shown to induce a viral mimicry response—marked by the transcription of endogenous retroviruses (ERVs) and the accumulation of double-stranded RNA (dsRNA)—that is not observed to the same degree with single-target inhibitors or their combination, leading to a unique activation of the innate immune signaling pathway in cancer cells [1].

Quantitative Evidence for Selecting J208 Over Single-Target HDAC or DNMT Inhibitors


Comparative Antiproliferative Activity in Triple-Negative Breast Cancer Cell Lines

J208 demonstrates potent antiproliferative activity across a panel of TNBC cell lines, with its efficacy and profile differing from the single-target HDAC inhibitor Vorinostat and the DNMT inhibitor SGI-1027 [1]. The table presents IC50 values (μM) for J208, Vorinostat, and SGI-1027 in various TNBC cell lines, providing a direct, quantitative comparison [1].

Triple-Negative Breast Cancer Antiproliferative Activity HDAC/DNMT Inhibition

Induction of Viral Mimicry and Innate Immune Activation Not Observed with Single Agents

A key functional differentiation of J208 is its ability to induce a robust viral mimicry response in TNBC cells, a phenomenon characterized by the transcription of endogenous retroviruses (ERVs) and the accumulation of double-stranded RNA (dsRNA) [1]. This response, which activates the RIG-I–MAVS signaling pathway and downstream type I and III interferon (IFN) expression, is a direct consequence of the bifunctional inhibition of HDAC and DNMT by a single molecule [1].

Viral Mimicry Innate Immunity Epigenetic Therapy

Mechanism-Driven Cell Cycle Arrest and Apoptosis Induction

J208 treatment leads to a dose-dependent G0/G1 phase cell cycle arrest and subsequent induction of apoptosis in TNBC cells [1]. This mechanistic effect is linked to the compound's dual inhibition of HDAC and DNMT, which modulates the expression of key cell cycle regulators such as p21 and p27 [1].

Cell Cycle Arrest Apoptosis Cancer Biology

Optimal Research Applications for J208 in Epigenetics and Immuno-Oncology


Investigating Viral Mimicry and Innate Immune Activation in Cancer

J208 is the compound of choice for researchers studying the induction of viral mimicry through simultaneous HDAC and DNMT inhibition [1]. Its unique ability to trigger ERV transcription and activate the RIG-I–MAVS-IFN signaling axis provides a powerful tool to dissect the mechanisms linking epigenetic therapy to innate immunity, particularly in TNBC models [1].

Studying Dual Epigenetic Modulation in Aggressive, Hard-to-Treat Cancers

For laboratories focused on TNBC or other cancers with poor prognosis, J208 offers a targeted chemical probe to evaluate the therapeutic potential of dual HDAC/DNMT inhibition [1]. Its validated antiproliferative activity, ability to induce cell cycle arrest and apoptosis, and unique immunomodulatory effects make it a critical reagent for preclinical studies in these disease areas [1].

Developing Combination Strategies with Immune Checkpoint Inhibitors

Given its capacity to activate innate immune signaling pathways, J208 is an ideal candidate for combination studies with immune checkpoint blockade therapies [1]. Researchers can use J208 to explore whether epigenetic priming via viral mimicry can enhance the efficacy of immunotherapies like anti-PD-1/PD-L1 antibodies, a strategy currently being explored with dual HDAC/DNMT inhibitors [1].

Benchmarking Novel Dual-Target Epigenetic Inhibitors

As a well-characterized, published bifunctional HDAC/DNMT inhibitor, J208 serves as a valuable positive control and benchmark compound for medicinal chemists and pharmacologists developing next-generation dual-target epigenetic drugs [1]. Its activity profile can be used to validate new assays and compare the performance of novel chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for J208

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.